1-Tosylpiperidin-4-one
Overview
Description
Synthesis Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of 1-Tosylpiperidin-4-one is C12H15NO3S . Its average mass is 253.317 Da and its monoisotopic mass is 253.077271 Da . The InChI code of the compound is 1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .
Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
1-Tosylpiperidin-4-one has a density of 1.3±0.1 g/cm3 . Its boiling point is 419.1±55.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.3±3.0 kJ/mol . The flash point is 207.3±31.5 °C . The index of refraction is 1.575 . The molar refractivity is 65.3±0.4 cm3 . The compound has 4 H bond acceptors and 0 H bond donors . It has 2 freely rotating bonds . The polar surface area is 63 Å2 . The polarizability is 25.9±0.5 10-24 cm3 . The surface tension is 49.5±3.0 dyne/cm . The molar volume is 197.6±3.0 cm3 .
Scientific Research Applications
Application 1: Synthesis of α-Aminophosphonates
- Summary of Application: 1-Tosylpiperidin-4-one is used in the synthesis of a series of novel (4′-tosyl) piperidin-4-yl containing α-aminophosphonates .
- Methods of Application: The compounds were synthesized by a one-pot reaction, efficiently catalyzed by magnesium perchlorate, under solvent-free conditions from 1-tosylpiperidin-4-one, substituted aromatic amines, and diethyl phosphite (DEP) .
- Results or Outcomes: The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, 31P NMR, and HRMS spectroscopy . A single-crystal X-ray structure of diethyl 4- (2-chlorophenyl) amino-1- (4’-methylbezenesulfonyl) piperidin-4-yl-phosphonate was obtained .
Application 2: Synthesis of New Antibacterial Agents
- Summary of Application: 1-Tosylpiperidin-4-one is used in the synthesis of new antibacterial agents encompassing tosyl, piperidine, propanamide and 1,3,4-oxadiazole functionalities .
Application 3: Anticancer and Anti-HIV Activities
- Summary of Application: Piperidin-4-ones, including 1-Tosylpiperidin-4-one, have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities .
Application 4: Synthesis of Pyridopyrimidinethione
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340031 | |
Record name | 1-Tosylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Tosylpiperidin-4-one | |
CAS RN |
33439-27-9 | |
Record name | 1-Tosylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.